molecular formula C15H12BrIN2O2 B12905423 N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide CAS No. 920505-99-3

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

Cat. No.: B12905423
CAS No.: 920505-99-3
M. Wt: 459.08 g/mol
InChI Key: MURVDOUCPYEHJP-UHFFFAOYSA-N
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Description

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is a complex organic compound that features both indole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of indole to obtain 5-bromoindole. This is followed by the alkylation of 5-bromoindole with an appropriate ethylating agent to introduce the ethyl group. The next step involves the iodination of furan-3-carboxamide to introduce the iodine atom. Finally, the two intermediates are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the halogen atoms with the nucleophile.

Scientific Research Applications

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is unique due to the combination of indole and furan rings, as well as the presence of both bromine and iodine atoms. This combination of features can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

920505-99-3

Molecular Formula

C15H12BrIN2O2

Molecular Weight

459.08 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide

InChI

InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20)

InChI Key

MURVDOUCPYEHJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I

Origin of Product

United States

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